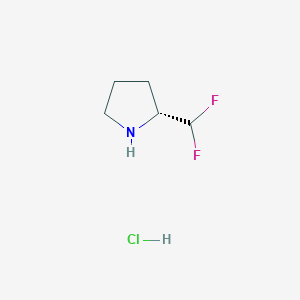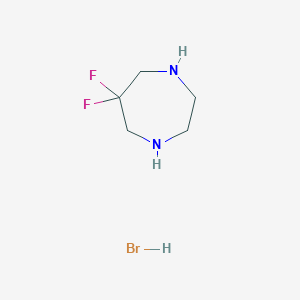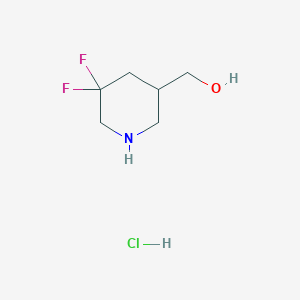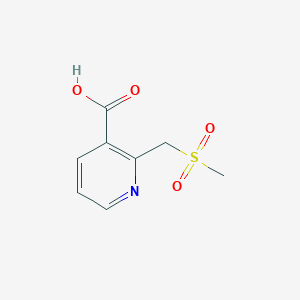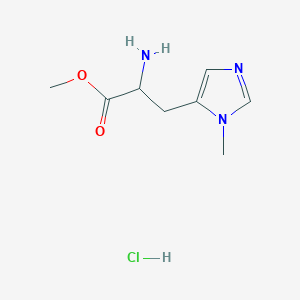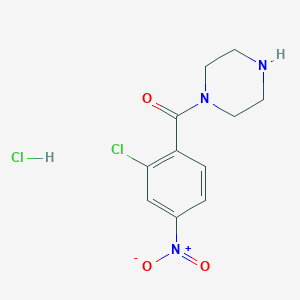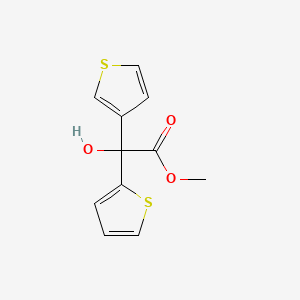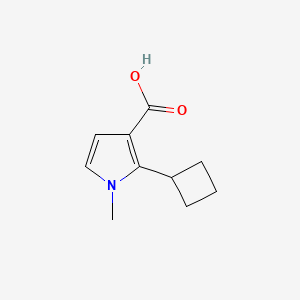
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
“2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1803597-67-2 . It has a molecular weight of 179.22 . The IUPAC name for this compound is the same as the common name . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid” is 1S/C10H13NO2/c1-11-6-5-8 (10 (12)13)9 (11)7-3-2-4-7/h5-7H,2-4H2,1H3, (H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 179.22 .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Reactions
- 2-Cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid and its derivatives are involved in various chemical reactions, showcasing their versatility in organic synthesis. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides demonstrates the compound's reactivity, leading to the formation of different acids and hydroxy acids depending on the conditions (Irwin & Wheeler, 1972). Similarly, a study on the reactions of levulinic acid with amino acids and diamines involving pyrrole carboxylic acids underlines the compound's ability to participate in complex organic transformations, producing a variety of structurally interesting molecules (Stájer et al., 2004).
2. Molecular Structure Analysis
- Detailed analysis of the molecular structure of related compounds, such as the study of 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, provides insights into the intricate details of molecular geometry, electron distribution, and potential reactive sites, which are crucial for understanding the chemical behavior and designing further derivatives (Acar et al., 2017).
3. Synthetic Applications in Medicinal Chemistry
- Compounds structurally similar to 2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid have been explored for their potential applications in medicinal chemistry. For instance, the synthesis of pyrrolopyridine analogs of nalidixic acid from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showcases the potential of these compounds in developing antibacterial agents (Toja et al., 1986). Furthermore, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation as antimicrobial agents underline the significance of these compounds in therapeutic applications (Hublikar et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclobutyl-1-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-6-5-8(10(12)13)9(11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMXPDLUWNKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C2CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclobutyl-1-methyl-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)
![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)

![5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B1435457.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1435459.png)
![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)
